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Abstract

Butidrine is a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s.
[1] Structurally related to pronethalol and propranolol, it exhibits membrane-stabilizing activity
but no intrinsic sympathomimetic activity.[1] This technical guide provides a comprehensive
overview of Butidrine, including its chemical identity, physicochemical properties,
pharmacological profile, and the signaling pathways it modulates. Detailed experimental
protocols for its characterization and evaluation are also presented to support further research
and development.

Chemical Identity

e |[UPAC Name: 2-(Butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol[1][2][3]
e CAS Number: 7433-10-5[1][2][3]

e Chemical Formula: C1e6H2sNOJ[1][2][3]

e Molar Mass: 247.38 g/mol [1][2][3]

Synonyms

Butidrine is also known by a variety of other names, including:

e Butedrine[1][2]
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« Butydrine[1][2]
« Hydrobutamine[1][2][3]
« Idrobutamine[1][2]

« Betabloc[1][2][3]

. Butidrate[1]

« Recetan[1][2][3]

« Butidrina[3]

« Butidrinum[3]

« CO 405[3]

Physicochemical Properties

A summary of the available physicochemical data for Butidrine is presented in Table 1. Due to
the limited availability of experimental data in recent literature, some values are predicted.

Table 1: Physicochemical Properties of Butidrine

Property Value Source
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Water Solubility Data not available
LogP Data not available

Pharmacological Profile
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Butidrine is a non-selective beta-adrenergic antagonist, meaning it blocks both 1 and 32
adrenergic receptors.[1] This action prevents the binding of endogenous catecholamines like
epinephrine and norepinephrine, leading to a reduction in sympathetic nervous system activity.
In addition to its beta-blocking properties, Butidrine also possesses local anesthetic properties.

[1]

Potency and Affinity

Quantitative data on the binding affinity (Ki) and functional potency (ICso) of Butidrine at
adrenergic receptors are not readily available in publicly accessible literature. Table 2 is
provided as a template for researchers to populate with experimentally determined values.

Table 2: Pharmacological Activity of Butidrine (Template)

Target Assay Parameter Value (nM)

B1 Adrenergic o o ) )
Radioligand Binding Ki Data not available

Receptor

Functional Assay ICso Data not available

B2 Adrenergic o o ) ]
Radioligand Binding Ki Data not available

Receptor

Functional Assay ICs0 Data not available

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for Butidrine in humans, such as bioavailability, plasma
protein binding, volume of distribution, elimination half-life, and routes of metabolism and
excretion, are not well-documented in recent scientific literature. Table 3 serves as a template
for compiling this information as it becomes available through experimental investigation.

Table 3: Pharmacokinetic Parameters of Butidrine (Template)
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Parameter Value

Bioavailability (%) Data not available
Plasma Protein Binding (%) Data not available
Volume of Distribution (L/kg) Data not available
Elimination Half-life (h) Data not available
Metabolism Data not available
Excretion Data not available

Signaling Pathways

As a beta-adrenergic antagonist, Butidrine modulates the canonical G-protein coupled
receptor (GPCR) signaling cascade. The binding of an agonist to a 3-adrenergic receptor
typically activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This
enzyme catalyzes the conversion of ATP to cyclic AMP (CAMP). cAMP then acts as a second
messenger to activate protein kinase A (PKA), leading to the phosphorylation of various
downstream targets and a cellular response. By blocking the initial receptor activation,
Butidrine inhibits this entire cascade.

Adenylyl Cyclase _SRSMUEL

AAAAAAAA

Agonist (e.g., Epinephrine)

Click to download full resolution via product page

Figure 1. Butidrine's mechanism of action on the B-adrenergic signaling pathway.
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Experimental Protocols

Due to the scarcity of published, detailed experimental procedures specifically for Butidrine,
this section provides established, representative protocols for the synthesis, characterization,
and pharmacological evaluation of beta-blockers, which can be adapted for the study of
Butidrine.

Synthesis of Butidrine (Conceptual Workflow)

A plausible synthetic route to Butidrine, based on common methods for preparing similar
arylethanolamines, is outlined below. This should be considered a conceptual workflow, and
optimization would be required.

Br i ion
2-Acetyl-5,6,7,8- (e.g., Brz in acetic acid)

tetrahydronaphthalene

Amination Reduction
2-Bromoacetyl-5,6,7,8- (sec-Butylamine) > 2-(sec-Butylamino)acetyl-5,6,7,8- (e.g., NaBHa) Butidrine
tetrahydronaphthalene tetrahydronaphthalene

Click to download full resolution via product page

Figure 2. Conceptual synthetic workflow for Butidrine.

Characterization Protocols

e Objective: To confirm the chemical structure of synthesized Butidrine.

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., CDCIls or DMSO-ds).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Acquire *H NMR and 3C NMR spectra. 2D NMR experiments such as
COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

o Expected Signals (*H NMR): Signals corresponding to the aromatic protons of the
tetrahydronaphthalene ring, the aliphatic protons of the tetralin and sec-butyl groups, the
methine proton of the ethanolamine backbone, and the hydroxyl and amine protons.

» Expected Signals (**3C NMR): Resonances for all 16 carbon atoms, including those in the
aromatic and aliphatic regions.
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e Objective: To determine the molecular weight and fragmentation pattern of Butidrine, further
confirming its identity.

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol or acetonitrile).

e Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or
Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization -
ESI).

o Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The exact mass of
the protonated molecule [M+H]* should be observed. Tandem mass spectrometry (MS/MS)
can be performed to obtain fragmentation data for structural confirmation.

Pharmacological Evaluation Protocols

o Objective: To determine the binding affinity of Butidrine for 31 and 32 adrenergic receptors.
e Materials:

o Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells
transfected with the human 1 or 32 adrenergic receptor).

o A suitable radioligand (e.qg., [3H]-dihydroalprenolol for (32 receptors).
o Assay buffer (e.g., Tris-HCI buffer with MgCl2).
o Butidrine stock solution and serial dilutions.

o Non-specific binding control (e.g., a high concentration of a known antagonist like
propranolol).

o Glass fiber filters and a cell harvester.
o Scintillation cocktail and a scintillation counter.

e Methodology:
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o Incubate the cell membranes with a fixed concentration of the radioligand and varying
concentrations of Butidrine.

o Allow the binding to reach equilibrium.

o Separate the bound and free radioligand by rapid filtration through the glass fiber filters.
o Wash the filters to remove unbound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.

o Determine the concentration of Butidrine that inhibits 50% of the specific binding of the
radioligand (ICso).

o Calculate the Ki value using the Cheng-Prusoff equation.
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Figure 3. Workflow for a radioligand binding assay.

+ Objective: To determine the functional potency of Butidrine in inhibiting agonist-induced
cellular responses mediated by B-adrenergic receptors.

* Materials:
o Whole cells expressing the target receptor (e.g., HEK293 cells).
o A known [3-adrenergic agonist (e.g., isoproterenol).

o Butidrine stock solution and serial dilutions.
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o A method to measure the downstream signaling molecule (e.g., a CAMP assay Kkit).

o Methodology:
o Pre-incubate the cells with varying concentrations of Butidrine.

o Stimulate the cells with a fixed concentration of the agonist (e.g., isoproterenol at its ECso
concentration).

o After a defined incubation period, lyse the cells and measure the intracellular
concentration of the second messenger (e.g., CAMP).

o Plot the agonist-induced response as a function of the Butidrine concentration.

o Determine the concentration of Butidrine that inhibits 50% of the maximal agonist
response (ICso).

Conclusion

Butidrine is a historically significant beta-blocker, though its detailed physicochemical and
pharmacological properties are not as extensively documented as those of more modern
counterparts. This guide consolidates the available information on its chemical identity and
provides a framework of standard experimental protocols for its further investigation. The
provided methodologies for synthesis, characterization, and pharmacological evaluation offer a
starting point for researchers aiming to fill the existing data gaps and better understand the
therapeutic potential and molecular mechanisms of Butidrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to Butidrine]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615911#butidrine-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Butidrine
https://www.benchchem.com/product/b15615911#butidrine-iupac-name-and-synonyms
https://www.benchchem.com/product/b15615911#butidrine-iupac-name-and-synonyms
https://www.benchchem.com/product/b15615911#butidrine-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15615911?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

